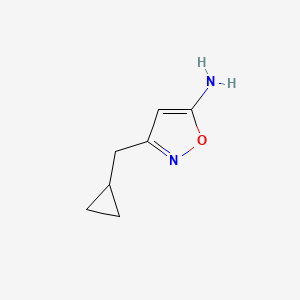![molecular formula C11H24Cl2N2O B1441816 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1220038-11-8](/img/structure/B1441816.png)
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Overview
Description
“1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” is a chemical compound with the IUPAC name 1-(2-(piperidin-3-yl)ethyl)pyrrolidin-3-ol dihydrochloride . It has a molecular weight of 271.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 271.23 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Heterocyclic Building Blocks
- The compound and its derivatives serve as heterocyclic building blocks with ethylene spacers and amine functionality. They are used to form disubstituted compounds, leading to structures with interesting crystal formations, fluorescence properties, and thermal stabilities. For instance, bis-(1-(2-aminoethyl)piperidino)dicyanoquinodimethane showed strong fluorescence in both solid and solution forms and was observed to have good thermal stability (Raghavaiah et al., 2016).
Synthesis of Conformationally Rigid Diamines
- The compound is noted for its importance in medicinal chemistry due to its conformational rigidity. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, providing a more practical approach for large-scale production compared to previously known complex methods (Smaliy et al., 2011).
Precursors for Heterocyclic Beta-Amino Acid Derivatives
- The compound serves as a precursor in the synthesis of substituted and enantiopure alkylidenated pyrrolidines and piperidines. These heterocycles are valuable as they provide a pathway to heterocyclic beta-amino acid derivatives (Bower et al., 2007).
Analysis of Molecular and Crystal Structures
- Studies have been conducted to determine the molecular and crystal structures of derivatives of the compound. These studies focus on understanding the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Design of Synthetic Bacteriochlorins
- The compound's derivatives have been used in the design of synthetic bacteriochlorins with integral spiro-piperidine motifs. This design is instrumental in suppressing adventitious dehydrogenation, enabling nitrogen derivatization, and allowing the introduction of auxochromes to tune the spectral properties (Reddy et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-5-8-13(9-11)7-4-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJCWAYBIUJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)






![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)
![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)




